molecular formula C11H15NO3S B6258752 2-amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid CAS No. 1485758-89-1

2-amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid

Cat. No.: B6258752
CAS No.: 1485758-89-1
M. Wt: 241.3
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid typically involves the reaction of cysteine with 2-methoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the thiol group of cysteine with the benzyl chloride. The reaction conditions usually include a solvent like water or ethanol and a temperature range of 25-50°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The disulfide bond can be reduced back to the thiol group.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a disulfide-linked dimer.

    Reduction: Regeneration of the free thiol group.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein structure and function due to its cysteine backbone.

    Medicine: Investigated for potential therapeutic applications, including as an antioxidant or in drug delivery systems.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid is primarily related to its thiol group, which can participate in redox reactions. The thiol group can form disulfide bonds with other cysteine residues in proteins, affecting their structure and function. This compound may also interact with various molecular targets, including enzymes and receptors, through its benzyl and methoxy groups.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An amino acid with a similar structure but lacks the thiol group.

    Cysteine: The parent amino acid with a thiol group but without the benzyl substitution.

    Methionine: Another sulfur-containing amino acid but with a thioether group instead of a thiol group.

Uniqueness

2-amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid is unique due to the presence of both the thiol group and the methoxybenzyl substitution. This combination allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its similar compounds.

Properties

CAS No.

1485758-89-1

Molecular Formula

C11H15NO3S

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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